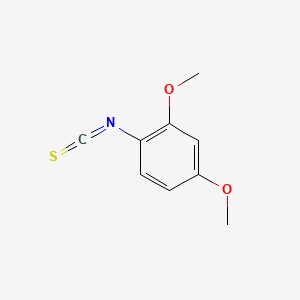
3-Amino-4,4,4-trifluorobutanoamida
Descripción general
Descripción
3-Amino-4,4,4-trifluorobutanamide: is an organic compound with the molecular formula C4H7F3N2O It is characterized by the presence of an amino group (-NH2) and a trifluoromethyl group (-CF3) attached to a butanamide backbone
Aplicaciones Científicas De Investigación
3-Amino-4,4,4-trifluorobutanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules, particularly those containing trifluoromethyl groups.
Biology: Investigated for its potential as a bioisostere in drug design, mimicking the structure of natural amino acids.
Medicine: Explored for its potential therapeutic properties, including as an intermediate in the synthesis of pharmaceuticals.
Industry: Utilized in the production of agrochemicals and specialty materials due to its unique chemical properties.
Mecanismo De Acción
Target of Action
. This suggests that it may interact with biological targets that have complementary charge distributions.
Mode of Action
Given its chemical properties, it is plausible that the compound interacts with its targets through electrostatic interactions, facilitated by its high dipole moment.
Pharmacokinetics
. Therefore, the impact of these properties on the bioavailability of the compound remains unknown.
Result of Action
. More research is needed to fully understand the effects of this compound at the molecular and cellular levels.
Análisis Bioquímico
Biochemical Properties
3-Amino-4,4,4-trifluorobutanamide plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It is known to interact with enzymes involved in amino acid metabolism, such as aminotransferases, which facilitate the transfer of amino groups. The trifluoromethyl group in 3-Amino-4,4,4-trifluorobutanamide enhances its binding affinity to these enzymes, leading to more efficient catalysis. Additionally, this compound can form hydrogen bonds with proteins, influencing their structure and function .
Cellular Effects
3-Amino-4,4,4-trifluorobutanamide has been shown to affect various types of cells and cellular processes. In particular, it influences cell signaling pathways by modulating the activity of key signaling molecules. For example, it can inhibit the activity of certain kinases, leading to altered phosphorylation states of downstream targets. This modulation can impact gene expression and cellular metabolism, resulting in changes in cell growth, differentiation, and apoptosis .
Molecular Mechanism
At the molecular level, 3-Amino-4,4,4-trifluorobutanamide exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor by binding to the active site of target enzymes, preventing substrate access and subsequent catalysis. Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in the transcriptional activity of specific genes, ultimately affecting cellular function .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Amino-4,4,4-trifluorobutanamide can change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under harsh conditions such as high temperatures or extreme pH levels. Long-term studies have shown that prolonged exposure to 3-Amino-4,4,4-trifluorobutanamide can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of 3-Amino-4,4,4-trifluorobutanamide vary with different dosages in animal models. At low doses, the compound can enhance certain biochemical pathways without causing significant toxicity. At higher doses, it can induce toxic effects, including liver and kidney damage. Threshold effects have been observed, where a specific dosage range leads to maximal therapeutic benefits without adverse effects. Careful dosage optimization is crucial to minimize toxicity while maximizing efficacy .
Metabolic Pathways
3-Amino-4,4,4-trifluorobutanamide is involved in several metabolic pathways, primarily those related to amino acid metabolism. It interacts with enzymes such as aminotransferases and deaminases, influencing the flux of metabolites through these pathways. The presence of the trifluoromethyl group can alter the enzyme kinetics, leading to changes in metabolite levels and overall metabolic flux .
Transport and Distribution
Within cells and tissues, 3-Amino-4,4,4-trifluorobutanamide is transported and distributed through various mechanisms. It can be taken up by cells via specific transporters or passive diffusion. Once inside the cell, it can bind to intracellular proteins and be distributed to different cellular compartments. The compound’s distribution is influenced by its chemical properties, such as solubility and affinity for binding proteins .
Subcellular Localization
The subcellular localization of 3-Amino-4,4,4-trifluorobutanamide is critical for its activity and function. It can be targeted to specific compartments or organelles through post-translational modifications or interactions with targeting signals. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism. Understanding the subcellular localization of this compound is essential for elucidating its precise biochemical roles .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-4,4,4-trifluorobutanamide can be achieved through several methods. One common approach involves the reaction of 4,4,4-trifluorobutanoyl chloride with ammonia or an amine under controlled conditions. The reaction typically proceeds as follows:
-
Preparation of 4,4,4-trifluorobutanoyl chloride
- React 4,4,4-trifluorobutyric acid with thionyl chloride (SOCl2) to form 4,4,4-trifluorobutanoyl chloride.
- Reaction conditions: Reflux the mixture at 60-70°C for several hours.
-
Formation of 3-Amino-4,4,4-trifluorobutanamide
- React 4,4,4-trifluorobutanoyl chloride with ammonia or an amine (e.g., methylamine) in an organic solvent such as dichloromethane .
- Reaction conditions: Stir the mixture at room temperature for several hours.
Industrial Production Methods
In an industrial setting, the production of 3-Amino-4,4,4-trifluorobutanamide may involve large-scale batch or continuous processes. The key steps include:
Bulk synthesis of 4,4,4-trifluorobutyric acid: .
Conversion to 4,4,4-trifluorobutanoyl chloride: using thionyl chloride.
Amination: with ammonia or an appropriate amine.
Análisis De Reacciones Químicas
Types of Reactions
3-Amino-4,4,4-trifluorobutanamide undergoes various chemical reactions, including:
Substitution Reactions: The amino group can participate in nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding oxo derivatives.
Reduction Reactions: Reduction can lead to the formation of amine derivatives.
Common Reagents and Conditions
Substitution: Reagents such as or in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like or .
Reduction: Reducing agents such as or .
Major Products
Substitution: Formation of substituted amides.
Oxidation: Formation of oxo derivatives.
Reduction: Formation of primary or secondary amines.
Comparación Con Compuestos Similares
Similar Compounds
3-Amino-4,4,4-trifluorocrotonate: Another trifluoromethyl-substituted compound with similar applications in agrochemicals and pharmaceuticals.
2-Amino-4,4,4-trifluorobutanoic acid: A related compound used as a bioisostere in drug design.
Uniqueness
3-Amino-4,4,4-trifluorobutanamide is unique due to its specific combination of an amino group and a trifluoromethyl group on a butanamide backbone. This structure imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it valuable in various applications.
Propiedades
IUPAC Name |
3-amino-4,4,4-trifluorobutanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H7F3N2O/c5-4(6,7)2(8)1-3(9)10/h2H,1,8H2,(H2,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUSSGZXYMBXVGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(F)(F)F)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H7F3N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60382596 | |
| Record name | 3-amino-4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
453-32-7 | |
| Record name | 3-amino-4,4,4-trifluorobutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60382596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-Amino-4,4,4-trifluorobutanamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















![3-[(4,6-Dimethoxypyrimidin-2-yl)oxy]benzoic acid](/img/structure/B1273173.png)
